

Discovery and history of 2-Amino-p-cresol compounds

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-p-cresol Hydrochloride

Cat. No.: B1274106

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-p-cresol: Discovery, History, and Applications

Abstract

2-Amino-p-cresol, chemically known as 2-Amino-4-methylphenol, is a versatile organic compound with significant industrial applications. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis methodologies, and key uses. Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

2-Amino-p-cresol (CAS No. 95-84-1) is an aromatic organic compound belonging to the aminophenol family.^[1] Structurally, it is a derivative of p-cresol with an amino group substituted at the second position on the benzene ring.^[2] This bifunctional nature, possessing both a reactive amino group and a hydroxyl group, makes it a valuable intermediate in a wide range of chemical syntheses.^{[1][3]} It typically appears as a white to pale yellow or brown crystalline solid that is moderately soluble in water but readily dissolves in organic solvents like ethanol and methanol.^{[1][4]}

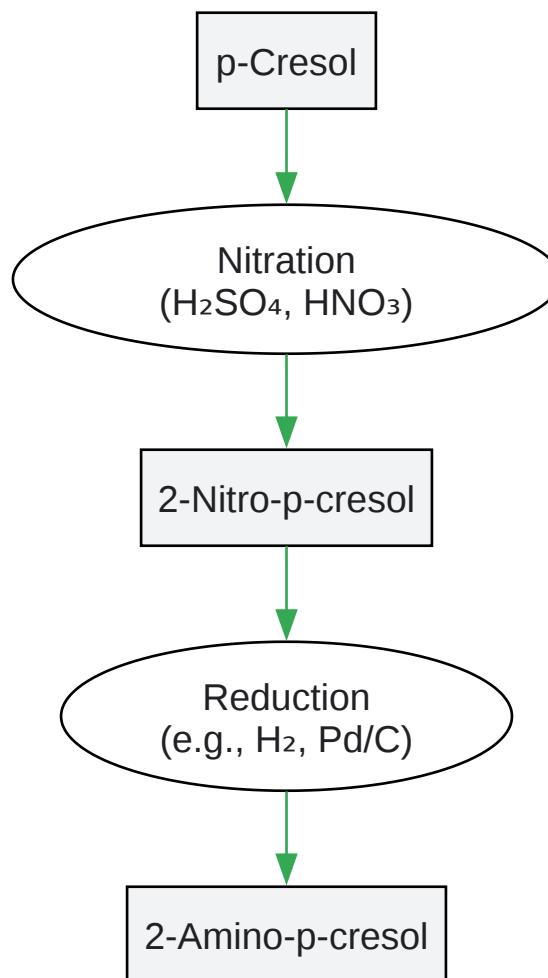
Discovery and Historical Context

The synthesis of 2-Amino-p-cresol was first reported in the early 20th century.^[1] Its discovery was part of a broader exploration of substituted phenols and their derivatives, driven primarily by the burgeoning dye manufacturing industry of the time.^[1] Early production methods, as outlined in patents from the 1920s, focused on the methylation and subsequent reduction of m-nitro-p-cresol to produce related compounds, highlighting the industrial interest in this chemical class.^[5] The foundational synthesis route, which remains fundamental to industrial production, involves the nitration of p-cresol to form 2-nitro-p-cresol, followed by the reduction of the nitro group to an amino group.^{[1][6]}

Physicochemical and Purity Specifications

The key properties and typical industrial specifications for 2-Amino-p-cresol are summarized below.

Property	Value	Reference(s)
CAS Number	95-84-1	[6]
Molecular Formula	C ₇ H ₉ NO	[6][7]
Molecular Weight	123.15 g/mol	[2][4]
Appearance	White to beige or gray-brown powder/crystals	[1][4]
Melting Point	133-136 °C	[4][8]
Solubility	Slightly soluble in water; soluble in methanol	[1][4]
Assay (by titration)	≥ 97.0%	[6]
Water Content	≤ 1.5%	[6]
Sulphated Ash	≤ 1.5%	[6]


Impurity Profile (HPLC)	Specification Limit	Reference(s)
2,6-diaminomethyl-4-phenol	≤ 0.2%	[6]
4-Methyl-3-aminophenol	≤ 0.1%	[6]
Total Impurities	≤ 0.5%	[6]

Synthesis Methodologies and Experimental Protocols

The synthesis of 2-Amino-p-cresol has evolved from traditional industrial methods to more modern, environmentally conscious approaches.

Industrial Synthesis: Nitration and Catalytic Reduction

The most common industrial pathway involves two main steps: the nitration of p-cresol followed by the reduction of the resulting nitro compound.[\[1\]](#)[\[6\]](#)

[Click to download full resolution via product page](#)

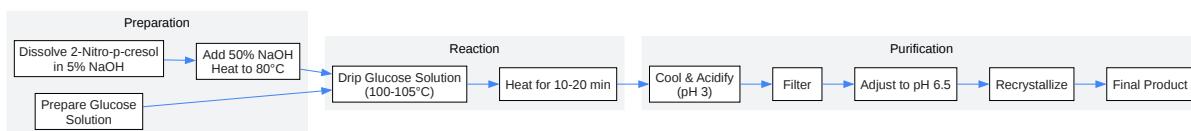
Caption: Industrial synthesis pathway for 2-Amino-p-cresol.

Experimental Protocol: Catalytic Hydrogenation of 2-Nitro-p-cresol[9]

This protocol describes a lab-scale synthesis with a high yield.

- Preparation: Dissolve 4-methyl-2-nitrophenol (1.0 g, 6.53 mmol) in methanol (10 mL) in a reaction vessel at 23°C.
- Catalyst Addition: Add 10 wt% Palladium on activated carbon (Pd/C) (400 mg) to the solution.
- Deoxygenation: Deoxygenate the reaction mixture under vacuum.

- Hydrogenation: Purge the vessel with hydrogen gas (using a balloon) and stir the mixture vigorously.
- Reaction Time: Continue stirring for 5 hours at 23°C.
- Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the Celite pad with methanol (100 mL).
- Isolation: Concentrate the filtrate in vacuo to yield pure 2-amino-4-methylphenol.
 - Yield: ~100% (803 mg).[9]


Alternative Reduction Method: Glucose under Alkaline Conditions

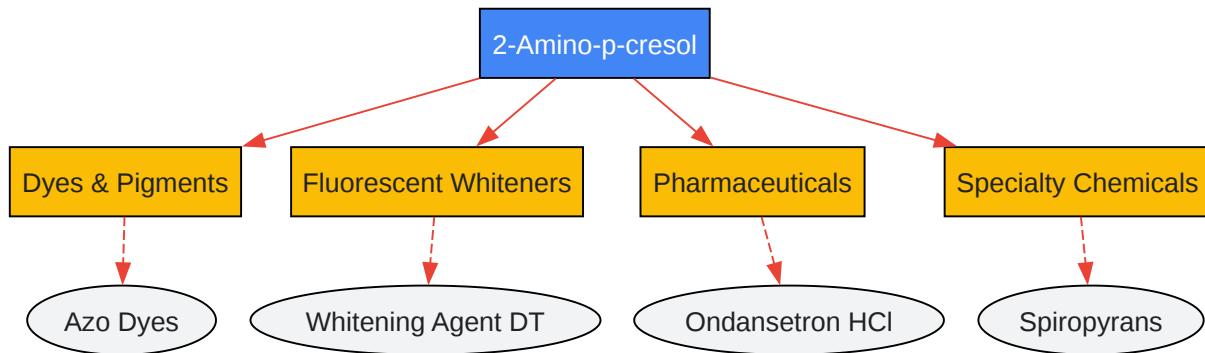
This method provides a greener alternative to traditional reduction techniques that use heavy metals.[10]

Experimental Protocol:[10]

- Dissolution: In a 100 mL three-neck flask equipped with an electric mixer and a reflux condenser, add 2-nitro-p-cresol (7.0 g) and 30 mL of 5% NaOH solution. Stir and gently heat to approximately 40°C until all crystals dissolve.
- Alkalization: Add 20 mL of 50% NaOH solution to the mixture. Increase stirring speed and heat to 80°C.
- Reducing Agent Preparation: Separately, dissolve glucose (13 g) in 20 mL of water.
- Reduction: Drip the glucose solution into the flask over 30-40 minutes, maintaining a reaction temperature of 100-105°C.
- Completion: After the addition is complete, continue heating for another 10-20 minutes.
- Purification:
 - Cool the reaction to room temperature and acidify to pH 3.

- Cool further to 20-30°C and filter to remove any insoluble materials.
- Adjust the filtrate to pH 6.5 using a 20% NaOH solution to precipitate the crude product.
- Recrystallize the crude product from hot water, protecting from light, and dry.
- Yield: 76% - 82% (4.3 - 4.6 g) of light brown, shell-like crystals.[10]

[Click to download full resolution via product page](#)


Caption: Experimental workflow for the glucose reduction method.

Industrial and Research Applications

2-Amino-p-cresol is a key building block in the synthesis of a variety of commercial products.

- Dyes and Pigments: Its primary application is in the production of colorants.[1][6] It is a precursor for azo dyes and metal-complex dyes.[1]
- Fluorescent Whitening Agents: It is a crucial intermediate for manufacturing fluorescent brighteners like Fluorescent Whitening Agent DT, which are used extensively in the textile and paper industries.[3][4][11]
- Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceutical agents, including analgesics and antiseptics.[1] Notably, it is a key compound used in the synthesis of the antiemetic drug Ondansetron Hydrochloride.[7]

- Specialty Chemicals: It is used in the synthesis of novel functionalized spiropyran derivatives, which have applications in materials science.[6][8] It has also been identified as a major sensitizer in contact allergies to certain dyes like Disperse Yellow 3.[6]

[Click to download full resolution via product page](#)

Caption: Key application areas for 2-Amino-p-cresol.

Safety and Handling

2-Amino-p-cresol is classified as toxic if swallowed and may cause irritation to the eyes, skin, and respiratory system.[1] Acute toxicity symptoms can include headache, nausea, and cyanosis due to the formation of methemoglobin, which is characteristic of aromatic amines.[1] It may be sensitive to prolonged air exposure.[8] Proper personal protective equipment should be used when handling this chemical. For storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]

- 2. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbino.com [nbino.com]
- 4. nbino.com [nbino.com]
- 5. US1564214A - Production of m-amino-p-cresol-methyl-ether - Google Patents [patents.google.com]
- 6. exsyncorp.com [exsyncorp.com]
- 7. 2-amino-p-cresol | 95-84-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 8. 2-Amino-p-cresol | 95-84-1 [chemicalbook.com]
- 9. 2-Amino-p-cresol synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. nbino.com [nbino.com]
- To cite this document: BenchChem. [Discovery and history of 2-Amino-p-cresol compounds]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1274106#discovery-and-history-of-2-amino-p-cresol-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com